N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine
Description
N-{[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine is a synthetic compound featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 2, a methyl group at position 4, and a beta-alanine moiety linked via a carbonyl group at position 3. The compound’s design leverages the thiazole ring’s aromaticity and hydrogen-bonding capabilities, with the 4-fluorophenyl group contributing to lipophilicity and electronic effects. The beta-alanine tail may enhance solubility compared to simpler acetamide derivatives .
Properties
IUPAC Name |
3-[[2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-8-12(13(20)16-7-6-11(18)19)21-14(17-8)9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEFBXOSDIEGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a green solvent like ethanol . The reaction conditions are mild, often conducted at room temperature or slightly elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro groups or other electrophiles onto the aromatic ring.
Scientific Research Applications
N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the beta-alanine moiety can participate in hydrogen bonding, stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs are derived from and , focusing on variations in the aryl group attached to the thiazole ring and modifications to the functional groups (Table 1).
Table 1: Structural Comparison of Thiazole Derivatives
- Bromine in 9c increases polarizability, affecting binding kinetics . Methyl Groups: The 4-methyl group in the target compound introduces steric bulk, possibly influencing conformational flexibility and receptor binding compared to unmethylated analogs like 9b .
Physicochemical Properties
Melting points and spectroscopic data from highlight trends (Table 2).
Table 2: Physicochemical Properties
- Trends :
- Higher melting points in brominated (9c) vs. fluorinated (9b) derivatives correlate with increased molecular symmetry and intermolecular interactions.
- IR C=O stretches (~1680–1700 cm⁻¹) align with carbonyl groups in amides/esters, with slight shifts due to electronic effects of substituents .
Biological Activity
N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H21FN2O4S |
| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)OC(C)(C)C(=O)O |
| InChIKey | DUCSJTXDWXIGFN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's thiazole moiety is critical for its activity, influencing its binding affinity and specificity towards biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) against various strains are detailed below:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production, leading to bactericidal effects. Additionally, the compound has shown moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE), with minimum biofilm inhibitory concentrations (MBICs) reported as follows:
| Bacterial Strain | MBIC (μg/mL) |
|---|---|
| MRSA | 62.216 - 124.432 |
| SE | 31.108 - 62.216 |
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokine production, thereby providing therapeutic benefits in inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A recent publication assessed the efficacy of this compound against a panel of clinical isolates. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity, particularly highlighting the importance of the fluorophenyl group in improving potency against resistant strains .
- In Vivo Anti-inflammatory Effects : Another study investigated the in vivo anti-inflammatory effects of this compound in a murine model of arthritis. The results demonstrated a significant reduction in joint swelling and inflammatory markers, suggesting potential as a therapeutic agent for rheumatoid arthritis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
